Superior Potency for mCAR Activation vs. Human CAR Agonist CITCO
TCPOBOP demonstrates significantly higher potency at the mouse CAR (mCAR) receptor compared to the human CAR (hCAR) agonist CITCO. In CAR/SRC-1 FRET assays, TCPOBOP activates mCAR with an EC50 of 20 nM . In contrast, CITCO activates hCAR with an EC50 of 49 nM in the same assay format . This 2.45-fold difference in potency is a key factor for experimental design, ensuring robust and efficient mCAR activation at lower concentrations.
| Evidence Dimension | Potency (EC50) for CAR activation |
|---|---|
| Target Compound Data | EC50 = 20 nM (mouse CAR) |
| Comparator Or Baseline | CITCO: EC50 = 49 nM (human CAR) |
| Quantified Difference | TCPOBOP is 2.45-fold more potent in its respective assay system (20 nM vs 49 nM). |
| Conditions | CAR/SRC-1 FRET assay |
Why This Matters
Higher potency allows for lower effective doses, potentially reducing off-target effects and conserving valuable compound in long-term in vivo studies.
